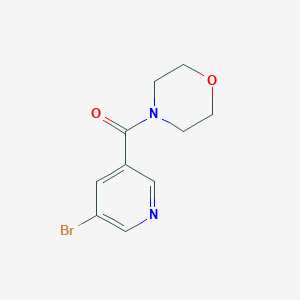(5-Bromopyridin-3-yl)(morpholino)methanone
CAS No.: 342013-81-4
Cat. No.: VC1982821
Molecular Formula: C10H11BrN2O2
Molecular Weight: 271.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 342013-81-4 |
|---|---|
| Molecular Formula | C10H11BrN2O2 |
| Molecular Weight | 271.11 g/mol |
| IUPAC Name | (5-bromopyridin-3-yl)-morpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C10H11BrN2O2/c11-9-5-8(6-12-7-9)10(14)13-1-3-15-4-2-13/h5-7H,1-4H2 |
| Standard InChI Key | DGXAEBFHFVGRSH-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(=O)C2=CC(=CN=C2)Br |
| Canonical SMILES | C1COCCN1C(=O)C2=CC(=CN=C2)Br |
Introduction
Basic Information and Identification
(5-Bromopyridin-3-yl)(morpholino)methanone is a well-characterized chemical compound primarily used in research applications . It serves as an important intermediate in the synthesis of more complex molecules with potential biological activities .
Nomenclature and Identifiers
The compound is known by several names in scientific literature and commercial catalogs:
-
Alternative Names:
Registry Numbers and Identifiers
The compound is cataloged in various chemical databases with the following identifiers:
Physicochemical Properties
The physicochemical properties of (5-Bromopyridin-3-yl)(morpholino)methanone determine its behavior in various chemical and biological systems, influencing its potential applications in research and drug development.
Structural Features
The compound features a brominated pyridine ring (at the 5-position) connected to a morpholine ring through a carbonyl (methanone) linkage . This unique structure provides specific binding capabilities that are valuable in medicinal chemistry applications .
Physical and Chemical Properties
Table 1 summarizes the key physicochemical properties of (5-Bromopyridin-3-yl)(morpholino)methanone:
The compound's moderate LogP value (1.25440) suggests a balance between hydrophilicity and lipophilicity, which can be advantageous for certain pharmaceutical applications . The polar surface area (42.43000 Ų) indicates good potential for membrane permeability, an important consideration in drug development .
Synthesis and Preparation
While the search results don't provide specific synthesis methods for (5-Bromopyridin-3-yl)(morpholino)methanone itself, related compounds offer insights into potential synthetic approaches.
Purification and Analysis
Purification methods likely include:
-
Silica gel flash column chromatography
-
Recrystallization from appropriate solvents
Analytical techniques for characterization and quality control may include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
Mass spectrometry
-
High-Performance Liquid Chromatography (HPLC)
-
Thin-Layer Chromatography (TLC)
Applications in Research and Drug Development
(5-Bromopyridin-3-yl)(morpholino)methanone has significant potential in various research applications, particularly in medicinal chemistry and drug development.
Medicinal Chemistry Applications
The compound shows particular promise in pharmaceutical research:
-
As a building block for synthesizing bioactive compounds with potential therapeutic applications
-
In the development of enzyme inhibitors and other drug candidates
-
As a structural component in compounds designed to target specific biological pathways
Role in Enzyme Inhibitor Development
Research indicates that compounds containing morpholinomethanone groups can serve as effective anchor points in enzyme inhibitor design:
-
Compounds with morpholinomethanone groups have demonstrated selective binding to Plasmodium vivax N-myristoyltransferase (PvNMT)
-
The morpholinomethanone group can anchor through hydrogen bonding at specific protein sites (e.g., Asn365)
-
In studies of PvNMT inhibitors, compounds with morpholinomethanone moieties showed high affinity with IC₅₀ values below 40 nM
Structure-Activity Relationships
Structure-activity relationship studies involving compounds with morpholinomethanone groups have revealed:
-
The morpholinomethanone moiety can significantly enhance the selectivity of enzyme inhibitors
-
Replacement of morpholine with other groups (e.g., acetate) can dramatically alter selectivity profiles
-
The interaction of morpholinomethanone-containing compounds with protein-bound waters near channels influences selectivity and binding affinity
Related Compounds and Structural Analogs
Several structural analogs of (5-Bromopyridin-3-yl)(morpholino)methanone have been investigated, providing valuable comparative information for understanding structure-activity relationships.
Structural Variations
Table 2 presents key structural analogs and their distinguishing features:
Comparative Properties and Applications
Modifications to the core structure of (5-Bromopyridin-3-yl)(morpholino)methanone can significantly alter its properties and potential applications:
-
Substituting sulfur for oxygen (thiomorpholine derivative) may enhance lipophilicity and alter binding characteristics
-
Removing the carbonyl linker changes the compound's electronic properties and conformational flexibility
-
Adding substituents to the morpholine ring can introduce new binding interactions and modify selectivity profiles
-
Additional halogens on the pyridine ring can enhance binding to specific protein targets
| Quantity | Price (USD) |
|---|---|
| 5g | $73.00 |
| 10g | $124.00 |
| 25g | $243.00 |
| 100g | $770.00 |
This pricing information indicates a standard bulk discount structure common for research chemicals .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume